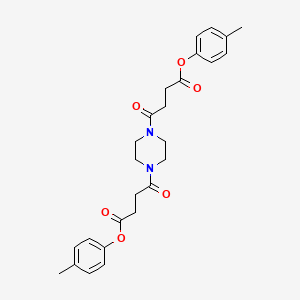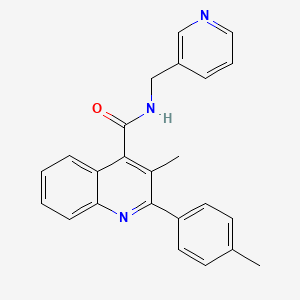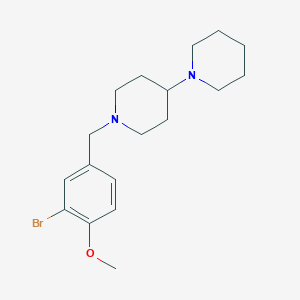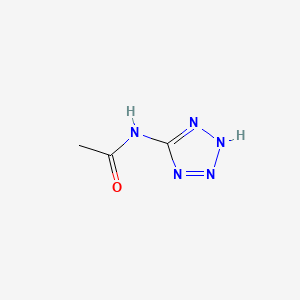![molecular formula C26H30BrN3O B3555110 6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3555110.png)
6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline
Vue d'ensemble
Description
6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline is a chemical compound that has gained significant attention in scientific research. It is a quinoline derivative that has been synthesized for various purposes, including drug development, biological research, and chemical analysis.
Mécanisme D'action
The mechanism of action of 6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, a programmed cell death process. It may also inhibit the activity of enzymes involved in cell division and DNA replication. The antibacterial and antifungal activity of this compound is thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It has also been shown to inhibit the growth of pathogenic microorganisms by disrupting their cell membranes. Additionally, this compound has been found to have antioxidant activity and may have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline in lab experiments include its high purity and stability, as well as its versatility in various applications. However, its limitations include its potential toxicity and the need for caution when handling the compound. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline. One potential area of investigation is its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Another direction is the development of new derivatives of this compound with improved properties, such as increased potency and selectivity. Additionally, further studies on the mechanism of action and physiological effects of this compound may provide insights into its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
6-bromo-2-(4-tert-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been widely used in scientific research. It has been investigated for its potential as an anticancer agent, with studies showing that it induces cell death in various cancer cell lines. It has also been studied for its antibacterial and antifungal properties, with promising results in inhibiting the growth of pathogenic microorganisms. Additionally, this compound has been used as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
Propriétés
IUPAC Name |
[6-bromo-2-(4-tert-butylphenyl)quinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30BrN3O/c1-5-29-12-14-30(15-13-29)25(31)22-17-24(28-23-11-10-20(27)16-21(22)23)18-6-8-19(9-7-18)26(2,3)4/h6-11,16-17H,5,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJAJFGSXYIVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzyl-1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B3555027.png)
![2-(4-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3555028.png)


![2-pyridinylmethyl 4-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B3555046.png)
![1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane](/img/structure/B3555052.png)


![1-{5-[(2-bromophenoxy)methyl]-2-furoyl}azepane](/img/structure/B3555082.png)
![2-{5-[(2-naphthyloxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3555085.png)


![5-[(2-bromophenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B3555100.png)
![methyl 2-({5-[(4-tert-butylphenoxy)methyl]-2-furoyl}amino)benzoate](/img/structure/B3555126.png)